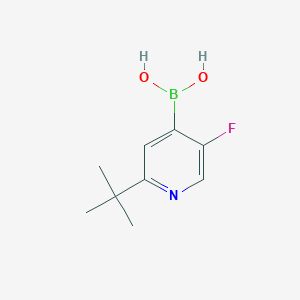
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
科学研究应用
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, further enhancing its utility in chemical and biological applications.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.
(4-Fluorophenyl)boronic Acid: Similar to (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid but lacks the tert-butyl group and pyridine ring.
(2-(tert-Butyl)-4-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The uniqueness of this compound lies in its combination of a boronic acid group with a fluorinated pyridine ring and a tert-butyl substituent. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical and biological applications.
属性
分子式 |
C9H13BFNO2 |
|---|---|
分子量 |
197.02 g/mol |
IUPAC 名称 |
(2-tert-butyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-9(2,3)8-4-6(10(13)14)7(11)5-12-8/h4-5,13-14H,1-3H3 |
InChI 键 |
QPZUZCGPAKNIHF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


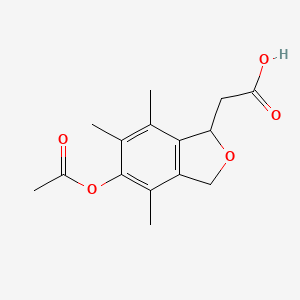


![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)

![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
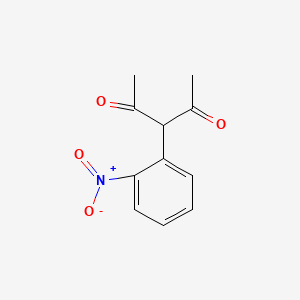
![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
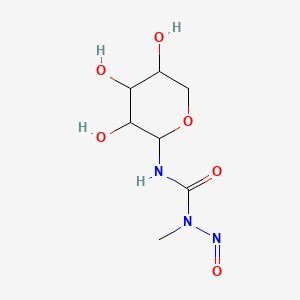
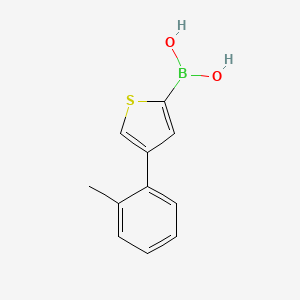
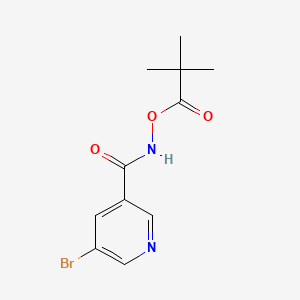
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
